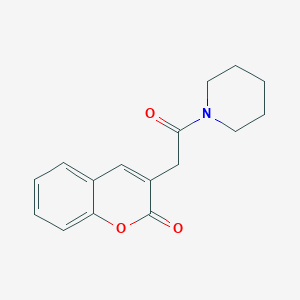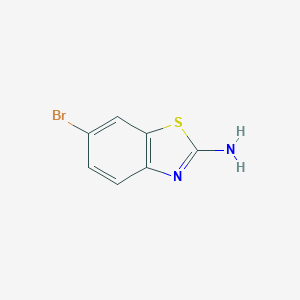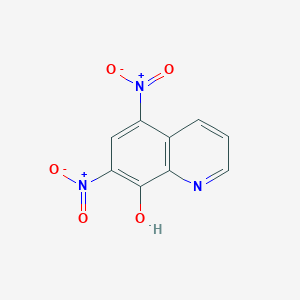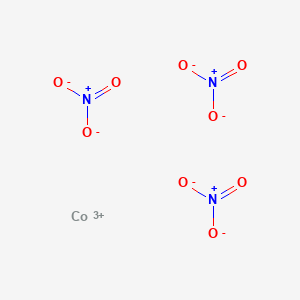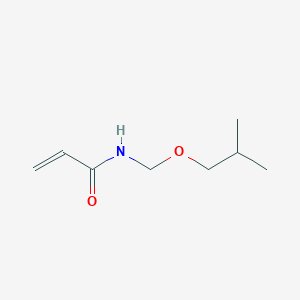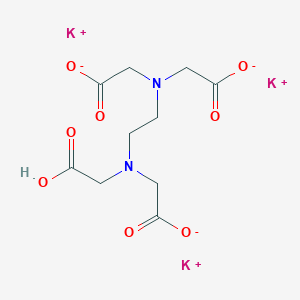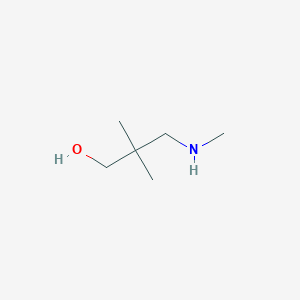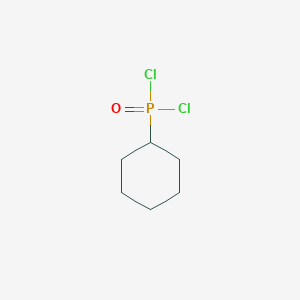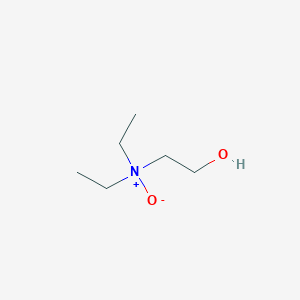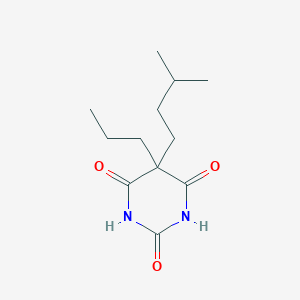
Barbituric acid, 5-isopentyl-5-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-isopentyl-5-propyl-, is a chemical compound that belongs to the family of barbiturates. It was first synthesized in 1902 by German chemist Adolf von Baeyer. Barbiturates are known for their sedative, hypnotic, and anesthetic properties. They act as central nervous system depressants and are commonly used to treat anxiety, insomnia, and seizures.
Wirkmechanismus
Barbiturates act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. Barbiturates enhance the activity of GABA, leading to increased inhibition of neuronal activity and producing sedative, hypnotic, and anesthetic effects.
Biochemische Und Physiologische Effekte
Barbiturates such as barbituric acid, 5-isopentyl-5-propyl-, have a wide range of biochemical and physiological effects. They can cause respiratory depression, decrease heart rate and blood pressure, and impair cognitive function. They can also lead to dependence and addiction with prolonged use.
Vorteile Und Einschränkungen Für Laborexperimente
Barbiturates have been widely used in laboratory experiments to study the effects of central nervous system depressants. They are useful for studying the mechanism of action of GABA and for developing new drugs with improved pharmacological properties. However, their use is limited due to their potential for toxicity and dependence.
Zukünftige Richtungen
There are several future directions for research on barbituric acid, 5-isopentyl-5-propyl-, and other barbiturates. One area of interest is the development of new barbiturate derivatives with improved pharmacological properties, such as reduced toxicity and increased selectivity for specific GABA receptor subtypes. Another area of interest is the study of the long-term effects of barbiturate use on cognitive function and the brain. Additionally, there is a need for further research on the potential for barbiturate dependence and addiction, and the development of new treatments for these conditions.
Conclusion
Barbituric acid, 5-isopentyl-5-propyl-, is a widely studied compound in the family of barbiturates. Its properties and behavior have been extensively researched, and it has been used as a reference compound in the development of new barbiturate derivatives. While barbiturates have proven to be useful in laboratory experiments, their potential for toxicity and dependence limits their use in clinical settings. Further research is needed to develop new drugs with improved pharmacological properties and to better understand the long-term effects of barbiturate use on cognitive function and the brain.
Synthesemethoden
The synthesis of barbituric acid, 5-isopentyl-5-propyl-, involves the reaction of barbituric acid with isopentyl alcohol and propyl bromide. The reaction is carried out in the presence of a strong base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5-isopentyl-5-propyl-, has been widely used in scientific research as a reference compound for studying the properties and behavior of barbiturates. It has been used in the development of new barbiturate derivatives with improved pharmacological properties.
Eigenschaften
CAS-Nummer |
17013-42-2 |
|---|---|
Produktname |
Barbituric acid, 5-isopentyl-5-propyl- |
Molekularformel |
C12H20N2O3 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
5-(3-methylbutyl)-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-6-12(7-5-8(2)3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
RDYMEDVXKQMMHS-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)NC1=O)CCC(C)C |
Kanonische SMILES |
CCCC1(C(=O)NC(=O)NC1=O)CCC(C)C |
Andere CAS-Nummern |
17013-42-2 |
Synonyme |
5-(3-Methylbutyl)-5-propylbarbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



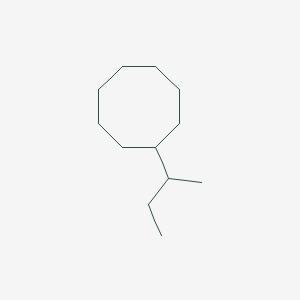
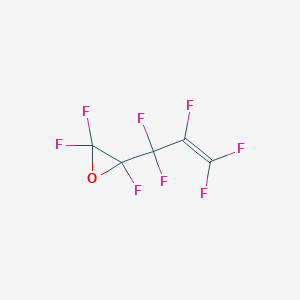
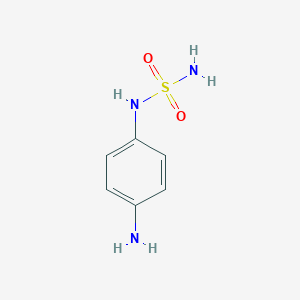
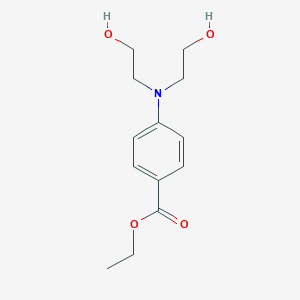
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)
